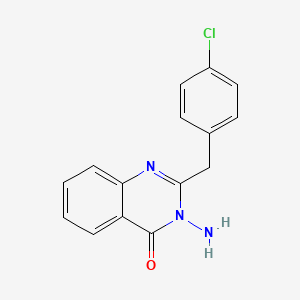

3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one

描述

属性

IUPAC Name |

3-amino-2-[(4-chlorophenyl)methyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-11-7-5-10(6-8-11)9-14-18-13-4-2-1-3-12(13)15(20)19(14)17/h1-8H,9,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLKAOCQKKCXLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)CC3=CC=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with 4-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the quinazolinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

化学反应分析

Types of Reactions

3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinazolinones depending on the nucleophile used.

科学研究应用

Anticancer Activity

One of the most significant applications of 3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one is its potential anticancer activity. Research has shown that derivatives of quinazolin-4(3H)-one exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain quinazolinone derivatives inhibit the growth of breast adenocarcinoma (MCF-7) cells by targeting multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2 .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.173 | Inhibition of CDK2 |

| This compound | HER2+ | 0.079 | Inhibition of HER2 |

Anticonvulsant Properties

Another promising application is in the field of anticonvulsants. Quinazolinone derivatives have been screened for their anticonvulsant activities in various animal models. For example, specific compounds have shown efficacy in preventing seizures induced by electroshock and chemical methods without significant neurotoxicity . The structure-activity relationship suggests that modifications at the amino and chloro positions enhance anticonvulsant properties.

Table 2: Anticonvulsant Activity Data

| Compound | Model Used | ED50 (mg/kg) | Toxicity Profile |

|---|---|---|---|

| This compound | MES (Maximal Electroshock) | 23.5 | No neurotoxicity |

| This compound | scPTZ (Subcutaneous Pentylenetetrazole) | 32.6 | No hepatotoxicity |

Carbonic Anhydrase Inhibition

Research has identified quinazolinone derivatives, including this compound, as competitive inhibitors of carbonic anhydrase II, an enzyme involved in regulating pH and fluid balance in tissues . This inhibition can have implications for treating conditions like glaucoma and certain types of edema.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that quinazolinones can exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents . The mechanism often involves disruption of microbial cellular processes.

Table 3: Antimicrobial Activity Overview

| Compound | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12 µg/mL |

| This compound | Candida albicans | 15 µg/mL |

Synthesis and Structural Modifications

The synthesis of this compound typically involves microwave-assisted methods that yield high purity and efficiency . Structural modifications can enhance its biological activity, making it a versatile scaffold for drug development.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

- Anticancer Studies : A study highlighted the effectiveness of quinazolinone derivatives against MCF-7 cells, providing insights into their mechanism involving kinase inhibition .

- Anticonvulsant Screening : Research demonstrated that specific modifications led to improved efficacy in seizure models without adverse effects .

- Enzyme Inhibition : Investigations into carbonic anhydrase inhibition revealed potential therapeutic applications in managing conditions related to fluid retention and pressure regulation .

作用机制

The mechanism of action of 3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with DNA or proteins, leading to the disruption of cellular processes and ultimately cell death .

相似化合物的比较

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of quinazolinones are heavily influenced by substituents. Below is a comparative analysis of key derivatives:

Key Observations :

- Chlorobenzyl vs. Chlorophenyl: The 4-chlorobenzyl group (flexible CH₂ linker) may improve membrane permeability compared to rigid chlorophenyl analogues (e.g., 3-amino-2-(2-chlorophenyl) derivative) .

- Thioether vs.

Activity Insights :

- The 4-chlorobenzyl group is recurrent in bioactive derivatives (e.g., VIIh’s fungicidal activity, compound 19’s cytotoxicity), suggesting its role in target engagement .

- Amino-substituted quinazolinones (e.g., VIII1-12) show analgesic activity, likely due to hydrogen bonding with opioid receptors or COX enzymes .

生物活性

3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one is a member of the quinazoline family, known for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic potential based on recent studies.

Synthesis Methods

The synthesis of this compound typically involves reactions between 2-aminobenzamide derivatives and various electrophiles. Notable methods include:

- Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time. For instance, microwave-assisted techniques have shown improved yields in related quinazolinone derivatives, reaching up to 87% in some cases .

- Conventional Heating : While effective, this method generally results in lower yields compared to microwave synthesis .

Biological Activity Overview

The biological activities of this compound have been extensively studied, revealing its potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. For example, 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one has demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, using the agar well diffusion method .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound Name | Bacteria Tested | Activity (Zone of Inhibition) |

|---|---|---|

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | E. coli | High |

| S. aureus | Moderate | |

| Bacillus subtilis | Moderate |

Anticonvulsant Activity

In vivo studies have shown that certain quinazolinone derivatives act as anticonvulsants by modulating GABA receptors. In a study using a pentylenetetrazole-induced seizure model, compounds were administered at varying doses (50, 100, 150 mg/kg), demonstrating significant anticonvulsant effects compared to standard drugs like phenobarbital and diazepam .

Anti-inflammatory Properties

Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The synthesized derivatives showed promising COX inhibition profiles, indicating potential as anti-inflammatory agents .

Case Studies and Research Findings

- Anticancer Potential : A study highlighted that certain quinazoline derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The IC50 values for these compounds ranged from 10 μM to 12 μM depending on the cell line tested .

- Carbonic Anhydrase Inhibition : Quinazoline derivatives have also been identified as potent inhibitors of carbonic anhydrase, with implications for treating conditions like glaucoma and epilepsy .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-2-(4-chlorobenzyl)quinazolin-4(3H)-one, and how do conventional heating and microwave-assisted methods compare in efficiency?

- Methodological Answer : The compound can be synthesized via a two-step process:

N-Acylation and cyclization : React anthranilic acid derivatives with 4-chlorobenzyl chloride in pyridine to form an intermediate oxazinone .

Hydrazine treatment : React the oxazinone with hydrazine hydrate to yield the final quinazolinone.

- Microwave vs. Conventional : Microwave irradiation (800W, 5 minutes) improves yields (87%) compared to conventional reflux (79% over 10 hours) due to rapid, uniform heating and reduced side reactions .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Melting Point : Confirm purity (e.g., 154–155°C for analogs) .

- IR Spectroscopy : Identify key functional groups (C=O ~1670 cm⁻¹, C=N ~1600 cm⁻¹, N-H ~3300 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to verify aromatic protons (δ 6.8–8.2 ppm) and carbon environments (e.g., carbonyl at ~165 ppm) .

- Elemental Analysis : Validate molecular composition .

Q. How can researchers assess the compound’s stability and purity under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–3 months. Monitor degradation via HPLC .

- Chromatographic Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to quantify impurities .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro, halogens) at the 6-position to improve anticancer activity by enhancing electrophilicity .

- Schiff Base Formation : Condense the 3-amino group with aldehydes (e.g., 4-nitrobenzaldehyde) to create imine derivatives for antimicrobial screening .

- Heterocyclic Hybrids : Attach pyridine or indole moieties to explore dual-target inhibition (e.g., EGFR and NF-κB pathways) .

Q. What in vitro models are suitable for evaluating the compound’s pharmacological potential?

- Methodological Answer :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) and measure IC₅₀ values. Compare with controls like doxorubicin .

- Antimicrobial Screening : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anti-inflammatory Assays : Inhibit COX-2 enzyme activity using ELISA kits and compare with celecoxib .

Q. How can researchers resolve contradictions in reaction yields or spectral data across studies?

- Methodological Answer :

- Reaction Optimization : Systematically vary solvents (DMF vs. ethanol), catalysts (piperidine), and temperatures to identify ideal conditions .

- Spectral Reanalysis : Compare NMR/IR data with computational predictions (e.g., DFT calculations) to validate assignments .

- Collaborative Validation : Cross-check results with independent labs using standardized protocols .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。